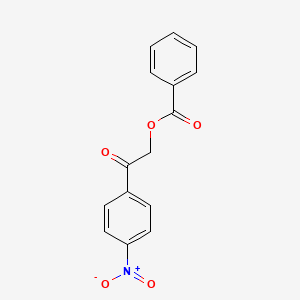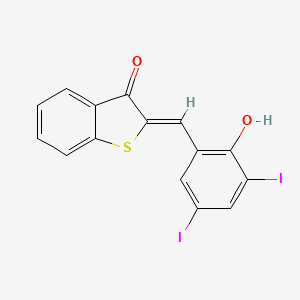
2-(4-Nitrophenyl)-2-oxoethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl benzoate is an organic compound that belongs to the class of nitrophenyl benzoate esters It is characterized by the presence of a nitrophenyl group attached to an oxoethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl benzoate can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place at room temperature and yields the desired ester product .
Another method involves the use of stabilized arenediazonium tetrafluoroborate and a polymer-supported benzoate ion. This method offers mild reaction conditions and the advantage of using recyclable reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed
Hydrolysis: 4-Nitrophenol and benzoic acid.
Reduction: 2-(4-Aminophenyl)-2-oxoethyl benzoate.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Materials Science: Utilized in the design of new materials with specific electronic or optical properties.
Biocatalysis: Studied for its role in enzyme-catalyzed reactions, providing insights into enzyme mechanisms and substrate specificity.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl benzoate depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysts . In reduction reactions, the nitro group undergoes a redox process, where it is reduced to an amino group by hydrogen gas and a metal catalyst .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar ester structure but with an acetate group instead of a benzoate group.
2-(4-Nitrophenyl)-2-oxoethyl acetate: Similar structure but with an acetate group instead of a benzoate group.
4-Nitrophenyl benzoate: Similar structure but without the oxoethyl group.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl benzoate is unique due to the presence of both the nitrophenyl and oxoethyl benzoate groups, which confer specific reactivity and properties. This combination allows for diverse applications in organic synthesis, medicinal chemistry, and materials science, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
55153-34-9 |
|---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C15H11NO5/c17-14(11-6-8-13(9-7-11)16(19)20)10-21-15(18)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
REQZMESHGQWDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B14950705.png)

![4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
![2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B14950719.png)
![2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14950726.png)
![2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B14950741.png)
![3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid](/img/structure/B14950749.png)
![2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B14950761.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)](/img/structure/B14950764.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate)](/img/structure/B14950765.png)
![2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14950779.png)
![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14950786.png)
![N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14950799.png)

